L-NMMA acetate

Beschreibung

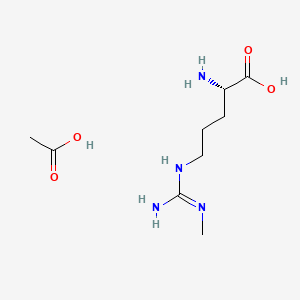

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

acetic acid;(2S)-2-amino-5-[(N'-methylcarbamimidoyl)amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N4O2.C2H4O2/c1-10-7(9)11-4-2-3-5(8)6(12)13;1-2(3)4/h5H,2-4,8H2,1H3,(H,12,13)(H3,9,10,11);1H3,(H,3,4)/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKPNWIGTWUZCKM-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CN=C(N)NCCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O.CN=C(N)NCCC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7045780 | |

| Record name | Tilarginine acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53308-83-1 | |

| Record name | Tilarginine acetate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053308831 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tilarginine acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TILARGININE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2FL3530AF2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

L-NG-Monomethyl-L-arginine (L-NMMA) Acetate: A Technical Guide to its In Vivo and In Vitro Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-NG-Monomethyl-L-arginine (L-NMMA) acetate is a cornerstone pharmacological tool for investigating the multifaceted roles of nitric oxide (NO) in physiology and pathophysiology. As a competitive inhibitor of all three isoforms of nitric oxide synthase (NOS), L-NMMA provides a means to dissect NO-dependent signaling pathways. This technical guide offers an in-depth exploration of the mechanism of action of L-NMMA acetate, contrasting its effects in in vivo and in vitro settings. It provides quantitative data on its inhibitory activity, detailed experimental protocols for its use, and visual representations of the key signaling pathways and experimental workflows. Understanding the nuances between its actions in a controlled in vitro environment versus a complex in vivo system is critical for the accurate interpretation of experimental results and for its potential therapeutic applications.

Core Mechanism of Action: Competitive Inhibition of Nitric Oxide Synthase

This compound functions as a structural analog of L-arginine, the endogenous substrate for nitric oxide synthase (NOS).[1][2] By mimicking L-arginine, L-NMMA competitively binds to the active site of all three NOS isoforms: neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3).[1][2][3] This binding precludes the conversion of L-arginine to L-citrulline and nitric oxide, thereby inhibiting NO synthesis.[1] The inhibition is reversible and dose-dependent.[2] This broad-spectrum inhibition allows for the global suppression of NO production, making L-NMMA a valuable tool for studying the downstream effects of NO deprivation.[1]

Quantitative Inhibitory Activity of L-NMMA

The inhibitory potency of L-NMMA varies among the different NOS isoforms. The following tables summarize the reported inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for L-NMMA against various NOS isoforms. It is important to note that values can differ based on the experimental conditions, species, and whether the measurements were performed on purified enzymes (in vitro) or in cellular or tissue-based systems.

Table 1: In Vitro Inhibitory Activity of L-NMMA against Purified NOS Isoforms

| NOS Isoform | Species | Ki (μM) | IC50 (μM) | Reference(s) |

| nNOS | Rat | ~0.18 | 4.1 | [4] |

| nNOS | Human | - | 4.9 | [5] |

| iNOS | Rat | ~6 | - | [4] |

| iNOS | Human | - | 6.6 | [5] |

| eNOS | Porcine | - | - | [6] |

| eNOS | Human | - | 3.5 | [5] |

Table 2: Reported IC50 Values of L-NMMA in Cellular/Tissue Systems

| System | NOS Isoform(s) Targeted | IC50 (μM) | Reference(s) |

| General NOS activity | Not specified | 2 | [7] |

| nNOS (cell-free assay) | nNOS | 4.1 | [4] |

| Cyclic GMP inhibition | Not specified | 2.9 | [5] |

In Vitro Mechanism of Action: Direct Enzyme Inhibition and Cellular Effects

In a controlled in vitro setting, the primary mechanism of L-NMMA is the direct competitive inhibition of purified NOS enzymes. This allows for precise determination of its inhibitory constants. In cell-based assays, L-NMMA's effects are a direct consequence of reduced intracellular NO levels.

Key In Vitro Effects:

-

Inhibition of NO Production: L-NMMA dose-dependently reduces the synthesis of NO in cultured cells, which can be quantified using methods like the Griess assay.

-

Modulation of Cell Signaling: By blocking NO production, L-NMMA prevents the activation of soluble guanylate cyclase (sGC), leading to decreased levels of cyclic guanosine monophosphate (cGMP).[1] This impacts a wide range of downstream signaling events.

-

Effects on Cell Proliferation and Migration: In certain cell types, such as some cancer cell lines, high concentrations of L-NMMA have been shown to reduce proliferation and migration.[7]

-

Reversal of NO-Mediated Effects: L-NMMA is frequently used to confirm the involvement of NO in a particular cellular response. For instance, if a drug is hypothesized to act via NO production, the co-administration of L-NMMA should reverse the drug's effects.[1]

In Vivo Mechanism of Action: Systemic and Tissue-Specific Consequences

The in vivo effects of L-NMMA are more complex, reflecting the widespread physiological roles of nitric oxide. Administration of L-NMMA leads to systemic and tissue-specific consequences resulting from the inhibition of NOS in various cell types, including endothelial cells, neurons, and immune cells.

Key In Vivo Effects:

-

Vasoconstriction and Increased Blood Pressure: A primary and well-documented effect of systemic L-NMMA administration is a dose-dependent increase in mean arterial blood pressure.[6] This is due to the inhibition of eNOS in the vascular endothelium, which is responsible for the continuous basal production of NO that maintains vascular tone.[6][8]

-

Altered Regional Blood Flow: L-NMMA can selectively reduce blood flow to different organs, and its effects can have a relatively short duration in the human vasculature, lasting less than 45-60 minutes.[9]

-

Modulation of Neurotransmission: Inhibition of nNOS in the central and peripheral nervous systems can affect neurotransmission.

-

Immunomodulation: By inhibiting iNOS in immune cells like macrophages, L-NMMA can alter inflammatory responses.

-

Decreased Skeletal Muscle Contractile Function: In vivo studies have shown that L-NMMA administration can dose-dependently decrease skeletal muscle contractile function during ischemia/reperfusion.[4]

Experimental Protocols

In Vitro NOS Inhibition Assay (Purified Enzyme)

Objective: To determine the direct inhibitory effect of L-NMMA on the activity of purified NOS isoforms.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 50 mM HEPES, pH 7.4.

-

Reagent Mix: Prepare a master mix in the assay buffer containing L-[¹⁴C]-Arginine (as the substrate), NADPH, CaCl₂, calmodulin (for eNOS and nNOS), and tetrahydrobiopterin (BH₄).

-

L-NMMA Solutions: Prepare serial dilutions of this compound in the assay buffer. Include a vehicle control (e.g., sterile water).

-

-

Reaction Setup:

-

In a 96-well plate, add the L-NMMA dilutions or vehicle.

-

Add the purified NOS enzyme (nNOS, iNOS, or eNOS) to each well.

-

-

Initiation and Incubation:

-

Start the enzymatic reaction by adding the reagent mix to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

-

Reaction Termination:

-

Stop the reaction by adding a stop buffer containing EDTA.

-

-

Separation and Quantification:

-

Transfer the reaction mixture to columns containing Dowex AG 50WX-8 resin. This resin binds unreacted L-[¹⁴C]-Arginine.

-

The product, L-[¹⁴C]-Citrulline, flows through the column.

-

Collect the eluate and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each L-NMMA concentration compared to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the L-NMMA concentration.

-

Ex Vivo Aortic Ring Vasoconstriction Assay

Objective: To assess the effect of L-NMMA on the vascular tone of isolated aortic rings.

Methodology:

-

Aortic Ring Preparation:

-

Euthanize a rat or mouse and dissect the thoracic aorta in cold, oxygenated physiological salt solution (PSS).

-

Clean the aorta of adherent connective and fatty tissue.

-

Cut the aorta into rings of 2-3 mm in width.

-

-

Mounting and Equilibration:

-

Mount the aortic rings in an organ bath containing PSS, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.

-

Connect the rings to an isometric force transducer to record changes in tension.

-

Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, washing with fresh PSS every 15-20 minutes.

-

-

Viability Check:

-

Contract the rings with a high concentration of potassium chloride (KCl) to ensure tissue viability.

-

Wash the rings and allow them to return to baseline.

-

Pre-contract the rings with an agonist such as phenylephrine.

-

Once a stable contraction is achieved, add acetylcholine to test for endothelium-dependent relaxation. A relaxation of >70% indicates intact endothelium.

-

-

L-NMMA Treatment:

-

Wash the rings and allow them to return to baseline.

-

Add increasing cumulative concentrations of L-NMMA to the organ bath and record the contractile response.

-

-

Data Analysis:

-

Express the contractile response as a percentage of the maximal contraction induced by KCl.

-

Construct a concentration-response curve to determine the EC50 of L-NMMA-induced contraction.

-

In Vivo Blood Pressure Measurement in Rats

Objective: To measure the effect of L-NMMA administration on systemic blood pressure.

Methodology:

-

Animal Preparation:

-

Anesthetize a rat (e.g., with urethane and α-chloralose).

-

Cannulate the trachea to ensure a clear airway.

-

Cannulate the carotid artery and connect the cannula to a pressure transducer for continuous blood pressure monitoring.

-

Cannulate the jugular vein for intravenous administration of L-NMMA.

-

-

Stabilization:

-

Allow the animal to stabilize for at least 30 minutes after surgery until a steady baseline blood pressure is achieved.

-

-

L-NMMA Administration:

-

Administer a bolus intravenous injection of this compound at various doses (e.g., 1, 3, 10 mg/kg).

-

Alternatively, perform a continuous intravenous infusion of L-NMMA.

-

-

Data Recording and Analysis:

-

Continuously record the mean arterial pressure (MAP), systolic pressure, diastolic pressure, and heart rate.

-

Analyze the change in these parameters from baseline following L-NMMA administration.

-

To confirm the specificity of the effect, L-arginine can be co-administered to reverse the effects of L-NMMA.[6]

-

Signaling Pathways and Experimental Workflows

The Nitric Oxide (NO) - cGMP Signaling Pathway

The primary signaling pathway affected by L-NMMA is the NO-cGMP pathway. Inhibition of NOS by L-NMMA disrupts this cascade at its origin.

Caption: The NO-cGMP signaling pathway and the inhibitory action of L-NMMA.

Experimental Workflow for In Vivo Study of L-NMMA

This diagram illustrates a typical workflow for investigating the in vivo effects of L-NMMA on blood pressure in an animal model.

Caption: A typical experimental workflow for an in vivo L-NMMA study.

Conclusion: Bridging In Vitro and In Vivo Insights

This compound is an indispensable tool for nitric oxide research. Its mechanism of action as a competitive inhibitor of all NOS isoforms is well-established in vitro. However, its effects in vivo are a complex interplay of systemic and local NOS inhibition, leading to significant physiological changes, most notably in the cardiovascular system. A thorough understanding of the quantitative differences in its inhibitory profile against NOS isoforms, coupled with the appropriate selection of in vitro and in vivo experimental models, is paramount for researchers and drug development professionals. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for designing and interpreting studies aimed at elucidating the intricate roles of nitric oxide in health and disease.

References

- 1. Targeting the nitric oxide/cGMP signaling pathway to treat chronic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. crispr-casx.com [crispr-casx.com]

- 3. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Vascular responses in aortic rings of a consomic rat panel derived from the Fawn Hooded Hypertensive strain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. biotium.com [biotium.com]

- 8. academic.oup.com [academic.oup.com]

- 9. ahajournals.org [ahajournals.org]

L-NMMA Acetate: A Pan-NOS Inhibitor for Foundational Research - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of L-NG-Monomethyl-L-arginine (L-NMMA) acetate, a potent and widely used pan-inhibitor of Nitric Oxide Synthases (NOS). This document details its mechanism of action, inhibitory properties, and its application in foundational research, offering structured data, detailed experimental protocols, and visualizations to facilitate its effective use in the laboratory.

Core Concepts: Understanding L-NMMA Acetate

This compound is the acetate salt of L-NG-Monomethyl-L-arginine, a structural analog of L-arginine, the endogenous substrate for all three isoforms of Nitric Oxide Synthase (NOS):

-

Neuronal NOS (nNOS or NOS1): Primarily found in neuronal tissue, it plays a crucial role in neurotransmission and synaptic plasticity.

-

Endothelial NOS (eNOS or NOS3): Expressed in the endothelium, it is vital for regulating vascular tone, blood pressure, and platelet aggregation.

-

Inducible NOS (iNOS or NOS2): Its expression is induced by inflammatory stimuli in various cell types, leading to the production of large amounts of nitric oxide (NO) involved in immune responses.

By competitively inhibiting all three isoforms, this compound serves as a powerful tool to investigate the physiological and pathological roles of NO in diverse biological systems.[1][2] Its broad-spectrum activity makes it particularly valuable for studies where the complete suppression of NO synthesis is desired to elucidate the overall contribution of the NO signaling pathway.[3]

Mechanism of Action

L-NMMA acts as a competitive inhibitor at the L-arginine binding site of the NOS enzymes. Its structural similarity to L-arginine allows it to occupy the active site, thereby preventing the conversion of L-arginine to L-citrulline and nitric oxide. This inhibition is reversible and concentration-dependent.

Quantitative Data: Inhibitory Profile of L-NMMA

The efficacy of L-NMMA as a pan-NOS inhibitor is demonstrated by its inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) against the different NOS isoforms. These values can vary slightly depending on the experimental conditions and the species from which the enzyme was sourced.

| Parameter | nNOS (rat) | eNOS (human) | iNOS (rat/mouse) | Reference(s) |

| Ki | ~0.18 µM | ~0.4 µM | ~6 µM | [3] |

| IC50 | 4.1 µM | Not specified | Not specified | [2] |

Note: The provided IC50 value is for nNOS from a cell-free assay.[2] Ki values indicate a higher affinity of L-NMMA for nNOS and eNOS compared to iNOS.

Signaling Pathways and Experimental Logic

To effectively utilize this compound in research, it is crucial to understand the nitric oxide signaling pathway it inhibits and the logical framework of a typical experiment designed to probe this pathway.

The Nitric Oxide Signaling Pathway

The canonical nitric oxide signaling pathway involves the synthesis of NO by NOS, which then diffuses to target cells and activates soluble guanylate cyclase (sGC). This leads to the production of cyclic guanosine monophosphate (cGMP), a second messenger that activates protein kinase G (PKG) and other downstream effectors, ultimately resulting in a physiological response.

Figure 1: Simplified Nitric Oxide Signaling Pathway and the inhibitory action of this compound.

Experimental Workflow Logic

A typical experimental workflow to investigate the role of the NO pathway using this compound involves stimulating a biological system, treating it with the inhibitor, and then measuring a relevant downstream effect.

Figure 2: Logical flow of an experiment using this compound to probe the NO pathway.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

In Vitro Cell Culture Treatment

This protocol describes the general procedure for treating cultured cells with this compound to inhibit NOS activity.

Materials:

-

This compound

-

Sterile, deionized water or appropriate cell culture medium for reconstitution

-

Cell culture plates with adherent or suspension cells

-

Sterile pipette tips and tubes

Procedure:

-

Reconstitution: Prepare a stock solution of this compound by dissolving it in sterile water or cell culture medium to a concentration of 10-50 mM.[4] Ensure complete dissolution. It is recommended to prepare fresh solutions for each experiment.[4]

-

Cell Seeding: Plate cells at the desired density and allow them to adhere or reach the desired growth phase.

-

Treatment:

-

For endpoint assays, a typical concentration range for this compound in cell-based assays is 100-1000 µM.[4] The optimal concentration should be determined empirically for each cell type and experimental condition.

-

Pre-treatment with this compound for 30-60 minutes before adding a stimulus is often recommended to ensure adequate inhibition of NOS.[4]

-

Include a vehicle control (the same volume of sterile water or medium used to dissolve this compound) in your experimental design.

-

-

Incubation: Incubate the cells for the desired period, depending on the specific experimental question.

-

Downstream Analysis: After incubation, harvest the cells or supernatant for downstream analysis, such as a Griess assay for nitric oxide measurement or western blotting for protein expression.

Quantification of Nitric Oxide Production (Griess Assay)

The Griess assay is a common colorimetric method to quantify nitrite (NO₂⁻), a stable and quantifiable end-product of NO metabolism in cell culture supernatant.

Materials:

-

Griess Reagent System (typically containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

-

Sodium nitrite standard solution

-

96-well microplate

-

Microplate reader capable of measuring absorbance at ~540 nm

Procedure:

-

Sample Collection: Collect the cell culture supernatant from both control and this compound-treated cells.

-

Standard Curve Preparation: Prepare a standard curve of sodium nitrite in the same medium as your samples, with concentrations ranging from approximately 1 to 100 µM.

-

Assay:

-

Pipette 50 µL of each standard and sample into separate wells of the 96-well plate.

-

Add 50 µL of sulfanilamide solution to all wells and incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution to all wells and incubate for another 5-10 minutes at room temperature, protected from light. A purple/magenta color will develop.

-

-

Measurement: Measure the absorbance of each well at approximately 540 nm using a microplate reader.

-

Calculation: Subtract the absorbance of the blank (medium only) from all readings. Plot the standard curve and determine the nitrite concentration in the samples by interpolation. A reduction in nitrite concentration in the this compound-treated samples compared to the control indicates inhibition of NOS activity.

Western Blotting for nNOS, eNOS, and iNOS Expression

Western blotting can be used to assess the protein levels of the different NOS isoforms, although this compound primarily inhibits their activity rather than their expression. However, in some experimental contexts, changes in NOS expression might be a downstream consequence of prolonged pathway modulation.

Materials:

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and membrane (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies specific for nNOS, eNOS, and iNOS

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction:

-

Wash cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

-

For tissue samples, homogenize in lysis buffer on ice.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE. The approximate molecular weights are: nNOS (~160 kDa), eNOS (~133 kDa), and iNOS (~130 kDa).[5]

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against nNOS, eNOS, or iNOS (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Analyze the band intensities, normalizing to a loading control (e.g., β-actin or GAPDH).

-

In Vivo Administration in Animal Models

This compound can be administered in vivo to study the systemic or localized effects of NOS inhibition. The following provides a general guideline for administration in mice.

Materials:

-

This compound

-

Sterile saline (0.9% NaCl)

-

Syringes and needles for administration

Procedure:

-

Dose Preparation: Dissolve this compound in sterile saline. The dosage can range from 1 to 80 mg/kg, depending on the research question and animal model.[4][6]

-

Administration:

-

Experimental Groups:

-

Include a control group that receives vehicle (sterile saline) injections.

-

Consider a positive control group if applicable to the experimental model.

-

-

Monitoring and Analysis:

-

Monitor the animals for any adverse effects.

-

At the end of the experiment, tissues or blood can be collected for analysis of NO metabolites, protein expression, or other relevant physiological parameters. For example, in studies on influenza A virus infection in mice, L-NMMA was administered intraperitoneally once a day for 5 days.[6] In studies of TNF-induced cardiovascular dysfunction in dogs, L-NMMA was given as an intravenous bolus followed by a 6-hour infusion.[7]

-

Conclusion

This compound is an invaluable tool for researchers investigating the multifaceted roles of nitric oxide in health and disease. Its ability to act as a pan-NOS inhibitor allows for the comprehensive interrogation of the NO signaling pathway. By understanding its mechanism of action, inhibitory profile, and by employing rigorous experimental protocols, scientists can effectively utilize this compound to advance our knowledge in fields ranging from neuroscience and cardiovascular biology to immunology and drug development. This guide provides a foundational framework to support the design and execution of such research.

References

- 1. Detection of NOS Isoforms by Western-Blot Analysis | Springer Nature Experiments [experiments.springernature.com]

- 2. nitric-oxide-synthase.com [nitric-oxide-synthase.com]

- 3. selleckchem.com [selleckchem.com]

- 4. crispr-casx.com [crispr-casx.com]

- 5. crispr-casx.com [crispr-casx.com]

- 6. researchgate.net [researchgate.net]

- 7. atsjournals.org [atsjournals.org]

Investigating the Role of Nitric Oxide Synthase with L-NMMA Acetate: A Technical Guide

Introduction

Nitric oxide (NO) is a critical signaling molecule involved in a wide array of physiological and pathological processes, including the regulation of vascular tone, neurotransmission, and immune responses.[1][2][3] This highly diffusible gaseous molecule is synthesized from the amino acid L-arginine by a family of enzymes known as nitric oxide synthases (NOS).[2][4] Understanding the function of NOS is paramount for research in cardiovascular disease, neurodegeneration, and inflammation.

There are three primary isoforms of NOS:

-

Neuronal NOS (nNOS or NOS1): Found primarily in nervous tissue, it plays a role in neurotransmission and neuronal development.[1][4]

-

Inducible NOS (iNOS or NOS2): Expressed in various cells, including macrophages, in response to inflammatory stimuli like cytokines.[1][4][5]

-

Endothelial NOS (eNOS or NOS3): Predominantly located in endothelial cells, it is crucial for regulating blood pressure and vascular homeostasis.[1][2][4]

To investigate the multifaceted roles of these enzymes, specific and effective inhibitors are required. NG-Monomethyl-L-arginine acetate, commonly known as L-NMMA acetate, serves as a gold-standard research tool for this purpose. This guide provides an in-depth overview of this compound, its mechanism, experimental applications, and relevant data for researchers, scientists, and drug development professionals.

This compound: A Pan-NOS Inhibitor

This compound is the acetate salt form of L-NMMA, a competitive and, in some contexts, irreversible inhibitor of all three NOS isoforms.[1][6] It functions as a structural mimic of L-arginine, the natural substrate for NOS.[1][7] By binding to the active site of the NOS enzymes, this compound effectively blocks the conversion of L-arginine to L-citrulline and nitric oxide, leading to a global suppression of NO synthesis.[1][7] This broad-spectrum activity makes it an invaluable tool for studies requiring the comprehensive inhibition of NO production.[1]

While other inhibitors like L-NAME are available, this compound is often preferred for its well-characterized pharmacological profile and pan-isoform activity, which can be crucial for interpreting experimental results without the confounding effects of isoform selectivity.[1]

Data Presentation

Quantitative data is essential for the precise application of this compound in experimental settings. The following tables summarize its key properties and inhibitory activities.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | References |

| Chemical Name | NG-Monomethyl-L-arginine acetate | [1][7][8] |

| Synonyms | Tilarginine Acetate, Methylarginine acetate | [8][9] |

| CAS Number | 53308-83-1 | [1][7][8][10] |

| Molecular Formula | C₇H₁₆N₄O₂·CH₃CO₂H | [6][10] |

| Molecular Weight | 248.28 g/mol | [1][7][8][10] |

| Appearance | Crystalline solid | [1][7][10] |

| Solubility | Soluble up to 50 mM in sterile water. Also soluble in PBS (pH 7.2) at ~10 mg/mL, ethanol at ~1 mg/mL, and DMSO at ~0.25 mg/mL. | [1][7][10][11] |

| Storage | Store powder at -20°C for up to 3 years. Aqueous solutions should be prepared fresh; storage for more than one day is not recommended. | [8][9][11] |

Table 2: Inhibitory Activity of this compound against NOS Isoforms

| NOS Isoform | Inhibition Constant (Kᵢ) | IC₅₀ | Species/Source | References |

| nNOS (NOS1) | ~0.18 µM | 4.1 µM | Rat | [8][9][12][13] |

| eNOS (NOS3) | ~0.4 µM | - | Human | [9][12][13] |

| iNOS (NOS2) | ~6 µM | - | Rat/Mouse | [8][9][12][13] |

Table 3: Pharmacokinetic and Pharmacodynamic Parameters of L-NMMA in Humans (Intravenous Administration)

| Parameter | Value (mean ± s.d.) | References |

| Maximum Plasma Concentration | 12.9 ± 3.4 µg/mL | [14][15] |

| Elimination Half-Life | 63.5 ± 14.5 min | [14][15] |

| Clearance | 12.2 ± 3.5 mL/min/kg | [14][15] |

| Max. Decrease in Cardiac Output | 13% | [14][15] |

| Max. Decrease in Exhaled NO | 46% | [14][15] |

| Max. Increase in Systemic Vascular Resistance | 16% | [14][15] |

Table 4: Example In Vitro Experimental Parameters for this compound

| Cell Type | Concentration Range | Duration | Observed Effect | References |

| MDA-MB-231 (Human Breast Cancer) | 1000 - 4000 µM | 96 hours | Inhibition of cell proliferation and migration. | [16] |

| Rat Dental Follicle Cells | ≥1 mM | - | Reversal of puerarin-induced osteogenic markers. | [7] |

| Porcine Cumulus Cells | 10000 µM | 42 hours | Inhibition of cell expansion. | [16] |

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following protocols provide a framework for using this compound in various experimental contexts.

Protocol 1: General In Vitro NOS Activity Assay

This protocol provides a general method for assessing NOS inhibition by measuring the accumulation of its stable end-products, nitrite and nitrate.

-

Preparation of Reagents:

-

Prepare a stock solution of this compound (e.g., 10 mM) in sterile water. Prepare fresh on the day of the experiment.

-

Prepare assay buffer (e.g., HEPES buffer) containing necessary cofactors for NOS activity (NADPH, FAD, FMN, BH₄).

-

Prepare L-arginine solution as the substrate.

-

-

Enzyme Reaction:

-

In a microplate, add the assay buffer to each well.

-

Add varying concentrations of this compound to the test wells. Include a vehicle control (water) and a positive control (without inhibitor).

-

Add the NOS enzyme preparation (e.g., cell lysate or purified enzyme).

-

Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind.

-

Initiate the reaction by adding L-arginine.

-

Incubate for a specific duration (e.g., 30-60 minutes) at 37°C.

-

-

Measurement of Nitric Oxide Production:

-

Terminate the reaction (e.g., by adding a stop solution or by heat inactivation).

-

Measure the concentration of nitrite and nitrate using a suitable method. The Griess assay is a common colorimetric method for measuring nitrite.[17] To measure total NO production, nitrate must first be converted to nitrite using nitrate reductase.[17][18]

-

Alternative methods include fluorescence assays using probes like 4,5-diaminofluorescein (DAF-2), chemiluminescence, or gas chromatography-mass spectrometry (GC-MS) for the highest accuracy.[17][19][20]

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each this compound concentration relative to the control.

-

Plot the inhibition curve and determine the IC₅₀ value.

-

Protocol 2: Cell-Based Proliferation and Migration Assay

This protocol is adapted from a study on MDA-MB-231 breast cancer cells and can be modified for other cell lines.[16]

-

Cell Culture:

-

Culture MDA-MB-231 cells in appropriate media (e.g., DMEM with 10% FBS and 1% antibiotic-antimycotic).

-

-

Proliferation Assay (WST-1):

-

Seed cells in a 96-well plate and allow them to adhere.

-

Treat the cells daily with a range of this compound concentrations (e.g., 1000, 2000, 4000 µM) for 96 hours.

-

At the end of the treatment period, add a cell proliferation reagent like WST-1 and incubate as per the manufacturer's instructions.

-

Measure the absorbance to quantify cell viability and proliferation.

-

-

Migration Assay (Wound Healing):

-

Grow cells to a confluent monolayer in a multi-well plate.

-

Create a "wound" or scratch in the monolayer using a sterile pipette tip.

-

Wash with PBS to remove detached cells and replace the medium with fresh growth medium containing the desired concentrations of this compound.

-

Capture images of the wound at time 0 and after a set period (e.g., 14 hours).

-

Measure the wound closure area to assess cell migration.

-

Protocol 3: In Vivo Administration in Animal Models

This protocol is a generalized example based on published studies. Doses and administration routes must be optimized for the specific animal model and research question.

-

Animal Model:

-

Preparation of this compound Solution:

-

Dissolve this compound in sterile saline or another appropriate vehicle to the desired concentration for injection.

-

-

Administration:

-

For systemic inhibition, administer this compound via intravenous (i.v.) bolus infusion (e.g., 3 mg/kg over 5 minutes) or intraperitoneal (i.p.) injection.[14][15][21]

-

For localized effects, administration can be targeted, such as intravitreal injection (e.g., 0.02 µM in 5 µL) in ophthalmic studies.[16]

-

The dosing regimen will vary. For example, once every other day for four weeks was used in a study on choroidal fibrosis.[16]

-

-

Monitoring and Endpoint Analysis:

Visualizations

The following diagrams illustrate the key pathways and workflows discussed in this guide.

Caption: Nitric Oxide Synthesis and Inhibition by this compound.

Caption: The Canonical NO/sGC/cGMP Signaling Pathway.

Caption: General Experimental Workflow Using this compound.

Conclusion

This compound is a potent and widely used pan-inhibitor of nitric oxide synthase, making it an indispensable tool for elucidating the role of NO in health and disease.[1][7] Its ability to competitively block all NOS isoforms provides a clear method for investigating NO-dependent signaling pathways. By understanding its chemical properties, inhibitory kinetics, and applying robust experimental protocols, researchers can effectively modulate the nitric oxide pathway to uncover novel mechanistic insights and identify potential therapeutic targets across a spectrum of research fields, from cardiovascular physiology to oncology and neuroscience.

References

- 1. crispr-casx.com [crispr-casx.com]

- 2. Nitric Oxide as a Unique Bioactive Signaling Messenger in Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological functions of nitric oxide - Wikipedia [en.wikipedia.org]

- 4. Video: Nitric Oxide Signaling Pathway [jove.com]

- 5. Nitric oxide signaling | Abcam [abcam.com]

- 6. rndsystems.com [rndsystems.com]

- 7. nitric-oxide-synthase.com [nitric-oxide-synthase.com]

- 8. selleckchem.com [selleckchem.com]

- 9. This compound | NOS | TargetMol [targetmol.com]

- 10. apexbt.com [apexbt.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. caymanchem.com [caymanchem.com]

- 14. Pharmacokinetic-pharmacodynamic profile of systemic nitric oxide-synthase inhibition with L-NMMA in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pharmacokinetic-pharmacodynamic profile of systemic nitric oxide-synthase inhibition with L-NMMA in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. glpbio.com [glpbio.com]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Measurement of nitric oxide synthase activity in vivo and in vitro by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Nitric oxide detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 21. crispr-casx.com [crispr-casx.com]

L-NMMA Acetate in Neurodegenerative Disease Models: A Technical Guide

Executive Summary

Neurodegenerative diseases such as Parkinson's, Huntington's, and Amyotrophic Lateral Sclerosis (ALS) are characterized by the progressive loss of neuronal structure and function. A key pathological mechanism implicated across these disorders is neuroinflammation, often associated with excitotoxicity and oxidative stress. Nitric oxide (NO), a critical signaling molecule, plays a dual role in the central nervous system, acting as both a neuroprotective agent at physiological concentrations and a neurotoxic mediator when overproduced. The dysregulation of NO synthesis, particularly through the inducible nitric oxide synthase (iNOS) isoform in activated microglia and astrocytes, is a major contributor to neuronal damage.

L-NG-Monomethyl-L-arginine (L-NMMA) acetate is a potent, competitive inhibitor of all three isoforms of nitric oxide synthase (nNOS, eNOS, and iNOS). By blocking the synthesis of NO from L-arginine, L-NMMA acetate serves as an invaluable pharmacological tool to investigate the role of NO in the pathophysiology of neurodegeneration. This technical guide provides an in-depth overview of the application of NOS inhibitors in preclinical models of Parkinson's, Huntington's, and ALS. It includes a summary of quantitative data from key studies, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows to aid researchers in the design and execution of their studies.

The Nitric Oxide Signaling Pathway and its Inhibition

Nitric oxide is synthesized from the amino acid L-arginine by the action of nitric oxide synthase (NOS) enzymes. In the brain, neuronal NOS (nNOS) is constitutively expressed in specific neuronal populations and is involved in synaptic plasticity and neurotransmission. Endothelial NOS (eNOS), also constitutively expressed, primarily regulates cerebral blood flow. In contrast, inducible NOS (iNOS) is not typically present in the healthy brain but is rapidly expressed in glial cells (astrocytes and microglia) in response to inflammatory stimuli, leading to the production of large, sustained amounts of NO that can contribute to oxidative stress and neuronal death. L-NMMA acts as a competitive inhibitor by binding to the active site of all three NOS isoforms, thereby blocking the production of NO.

Applications in Parkinson's Disease (PD) Models

The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is widely used to create animal models of Parkinson's disease. MPTP is metabolized to MPP+, which selectively destroys dopaminergic neurons in the substantia nigra, mimicking the primary pathology of PD. The neurotoxic cascade initiated by MPP+ involves oxidative stress and neuroinflammation, with a significant upregulation of iNOS and nNOS, leading to peroxynitrite-mediated damage. Therefore, NOS inhibitors are investigated for their neuroprotective potential in this model.

While specific quantitative data for this compound in the MPTP model is limited in readily available literature, studies using other NOS inhibitors, such as the selective nNOS inhibitor 7-Nitroindazole (7-NI) and the non-selective inhibitor L-NAME, provide strong evidence for the therapeutic potential of this approach.

Quantitative Data on NOS Inhibitor Efficacy in MPTP Mouse Model

| Inhibitor | Animal Model | Dosing Regimen | Primary Outcome Measure | Result | Reference |

| 7-Nitroindazole (7-NI) | C57BL/6 Mice | 25-50 mg/kg, i.p., 30 min prior to each MPTP injection | Striatal Dopamine Levels | Dose-dependent protection; 50 mg/kg provided almost complete protection against MPTP-induced dopamine depletion. | [1] |

| 7-Nitroindazole (7-NI) | C57BL/6 Mice | 50 mg/kg, i.p. | 3-Nitrotyrosine Levels | Attenuated the MPTP-induced increase in 3-nitrotyrosine, a marker of peroxynitrite-mediated damage. | [1] |

| L-NAME | C57BL/6 Mice | Pre-treatment | Striatal Dopamine Levels | Did not provide protection against MPTP-induced dopamine depletion in the studied regimen. | [2] |

Example Experimental Protocol: Neuroprotection Study in MPTP Mouse Model

This protocol is a composite based on methodologies for studying neuroprotective agents in the MPTP model.

-

Animal Model:

-

Male C57BL/6 mice, 8-10 weeks old.

-

House animals under a 12-hour light/dark cycle with ad libitum access to food and water.

-

-

MPTP Administration (Sub-acute Regimen):

-

Prepare MPTP-HCl in sterile saline at a concentration of 2.5 mg/mL.

-

Administer MPTP via intraperitoneal (i.p.) injection at a dose of 20 mg/kg, once daily for 4 consecutive days.

-

A control group receives saline injections.

-

-

NOS Inhibitor Treatment (e.g., 7-NI as a proxy for L-NMMA):

-

Prepare 7-Nitroindazole in a vehicle such as corn oil.

-

Administer 7-NI at a dose of 25-50 mg/kg (i.p.) 30 minutes prior to each MPTP injection.

-

A vehicle control group for the MPTP-treated animals should be included.

-

-

Post-Treatment and Tissue Collection:

-

Monitor animals for any adverse effects.

-

Seven days after the final MPTP injection, euthanize the mice.

-

Rapidly dissect the brains and isolate the striata. Tissues can be processed for High-Performance Liquid Chromatography (HPLC) to measure dopamine and its metabolites, or for immunohistochemistry to assess neuronal survival (e.g., tyrosine hydroxylase staining).

-

-

Outcome Measures:

-

Biochemical: Quantify striatal levels of dopamine (DA), 3,4-dihydroxyphenylacetic acid (DOPAC), and homovanillic acid (HVA) using HPLC with electrochemical detection.

-

Histological: Perform immunohistochemical staining for tyrosine hydroxylase (TH) in the substantia nigra pars compacta to quantify the loss of dopaminergic neurons using stereological methods.

-

Applications in Huntington's Disease (HD) Models

Huntington's disease is a genetic neurodegenerative disorder caused by a CAG repeat expansion in the huntingtin gene. This leads to the production of mutant huntingtin protein, which causes profound neuronal loss, particularly in the striatum. Excitotoxicity, mediated by over-activation of NMDA receptors, is a key pathogenic mechanism in HD. This over-activation leads to excessive calcium influx and subsequent activation of nNOS, contributing to oxidative stress and cell death. Therefore, inhibition of NOS is a rational therapeutic strategy.

The YAC128 mouse model, which expresses the full-length human huntingtin gene with 128 CAG repeats, is a widely used model that recapitulates many features of human HD, including progressive motor deficits and striatal neurodegeneration.

While the rationale is strong, specific studies detailing the application of this compound or other NOS inhibitors in the YAC128 model with quantitative outcomes were not prominently found in the reviewed literature. Research in this area is a potential avenue for future investigation.

Baseline Data for YAC128 Mouse Model

The following table provides baseline data on the typical progression of pathology in the YAC128 model, which can serve as a benchmark for future intervention studies.

| Age | Phenotype | Measurement | Finding | Reference |

| 2-4 months | Motor Deficit (early) | Rotarod performance | Impaired motor learning and coordination deficits begin to appear. | [3] |

| 9-12 months | Neuropathology | Stereological analysis of striatal volume | Significant reduction in striatal volume compared to wild-type littermates. | [4] |

| 12 months | Neuropathology | Stereological analysis of striatal neurons | Significant loss of striatal neurons. | [5] |

Applications in Amyotrophic Lateral Sclerosis (ALS) Models

ALS is a fatal neurodegenerative disease characterized by the progressive loss of motor neurons in the brain and spinal cord. While the exact cause of most ALS cases is unknown, neuroinflammation is a prominent feature of the pathology. Activated microglia and astrocytes are found in proximity to degenerating motor neurons and are known to express high levels of iNOS. The resulting excess NO production is thought to contribute to motor neuron death.

The SOD1 G93A transgenic mouse is the most widely used animal model for ALS. These mice express a mutant form of human superoxide dismutase 1, leading to a progressive phenotype that mimics human ALS, including motor neuron loss, muscle atrophy, paralysis, and a shortened lifespan.

Studies have shown that iNOS expression increases in the spinal cord of SOD1 G93A mice, correlating with disease progression.[6] This suggests that selective iNOS inhibition or pan-NOS inhibition with agents like this compound could be a viable therapeutic strategy. However, direct interventional studies with this compound providing quantitative outcomes on survival or motor neuron counts in this model are not extensively documented in the available literature.

Baseline Data for SOD1 G93A Mouse Model

The table below summarizes key disease progression milestones in the SOD1 G93A mouse model, providing a reference for evaluating therapeutic interventions.

| Age (weeks) | Phenotype | Measurement | Finding in SOD1 G93A Mice | Reference |

| ~13 weeks (90 days) | Onset of Paralysis | Clinical observation | Onset of paralysis begins. | [7] |

| ~19 weeks (135 days) | Survival | Lifespan | Average survival time (highly dependent on genetic background). | [7][8] |

| 24 weeks | Motor Neuron Loss | Sciatic motor pool neuron count | ~40% reduction in motor neuron survival compared to wild-type. | [9] |

| 34 weeks | Motor Neuron Loss | Sciatic motor pool neuron count | ~60% reduction in motor neuron survival compared to wild-type. | [9] |

General Experimental Workflow

The following diagram illustrates a generalized workflow for evaluating the efficacy of this compound in a neurodegenerative disease mouse model. This workflow can be adapted to the specific model and research question.

Conclusion and Future Directions

The inhibition of nitric oxide synthase presents a compelling therapeutic strategy for combating the neuroinflammatory and excitotoxic processes that drive neurodegeneration. This compound, as a pan-NOS inhibitor, is a critical tool for elucidating the complex role of nitric oxide in diseases like Parkinson's, Huntington's, and ALS.

Evidence from studies using related NOS inhibitors in the MPTP model of Parkinson's disease demonstrates a clear neuroprotective effect, preserving dopaminergic neurons and highlighting the potential of this approach. While direct, quantitative evidence for the efficacy of this compound in widely-used Huntington's and ALS models is less prevalent, the underlying pathological mechanisms in these diseases strongly suggest that NOS inhibition warrants further investigation.

Future research should focus on conducting systematic, well-controlled preclinical trials of this compound and more selective NOS inhibitors (particularly iNOS and nNOS inhibitors) in models such as the YAC128 and SOD1 G93A mice. Such studies will be crucial for establishing dose-response relationships, optimal treatment windows, and long-term efficacy on both pathological and functional outcomes. The detailed protocols and baseline data provided in this guide serve as a foundational resource for researchers embarking on these critical investigations.

References

- 1. A comprehensive assessment of the SOD1G93A low-copy transgenic mouse, which models human amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of Nitric Oxide Synthesis and Gene Knockout of Neuronal Nitric Oxide Synthase Impaired Adaptation of Mouse Optokinetic Response Eye Movements - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cognitive Dysfunction Precedes Neuropathology and Motor Abnormalities in the YAC128 Mouse Model of Huntington's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective Inhibition of Inducible NO Synthase Activity In Vivo Reverses Inflammatory Abnormalities in Surfactant Protein D-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cerebroprotective effects of aminoguanidine in a rodent model of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Differential regulation of neuronal and inducible nitric oxide synthase (NOS) in the spinal cord of mutant SOD1 (G93A) ALS mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Accumulation of misfolded SOD1 outlines distinct patterns of motor neuron pathology and death during disease progression in a SOD1G93A mouse model of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The effects of L-NAME on neuronal NOS and SOD1 expression in the DRG-spinal cord network of axotomised Thy 1.2 eGFP mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [PDF] Selective striatal neuronal loss in a YAC128 mouse model of Huntington disease. | Semantic Scholar [semanticscholar.org]

Using L-NMMA Acetate to Study Endothelial Dysfunction in Cardiovascular Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N(G)-monomethyl-L-arginine (L-NMMA) acetate, a critical tool for investigating the role of nitric oxide (NO) in cardiovascular health and disease. L-NMMA is a potent inhibitor of nitric oxide synthase (NOS) enzymes, making it indispensable for modeling and dissecting endothelial dysfunction. This document outlines its mechanism of action, presents key quantitative data, and offers detailed experimental protocols for its application in cardiovascular research.

Introduction to L-NMMA Acetate

Endothelial dysfunction, a key early event in the pathogenesis of atherosclerosis and other cardiovascular diseases, is characterized by the reduced bioavailability of nitric oxide (NO). This compound serves as a gold-standard research tool to mimic this pathological state. By competitively inhibiting all three isoforms of nitric oxide synthase (NOS)—endothelial (eNOS), neuronal (nNOS), and inducible (iNOS)—this compound effectively blocks the production of NO from its substrate, L-arginine.[1][2] This allows researchers to create controlled models of endothelial dysfunction to investigate disease mechanisms, study compensatory physiological responses, and evaluate potential therapeutic interventions targeting the NO signaling pathway.[1]

Chemical and Biophysical Properties

This compound is the acetate salt form of N(G)-monomethyl-L-arginine. Its well-defined chemical properties ensure consistency and reproducibility in experimental settings.[1][3]

| Property | Value | Reference |

| Chemical Name | (S,E)-2-amino-5-(2-methylguanidino)pentanoic acid compound with acetic acid (1:1) | [1][4] |

| Molecular Formula | C₇H₁₆N₄O₂·CH₃CO₂H | [5] |

| Molecular Weight | 248.28 g/mol | [1][5] |

| CAS Number | 53308-83-1 | [1][5] |

| Appearance | White crystalline solid | [1][5] |

| Solubility | Soluble up to 50 mM in sterile water | [1][4] |

| Storage | Desiccate at room temperature. Shipped with blue ice. | [1][6] |

Note: For optimal performance, it is recommended to prepare solutions fresh before each experiment, as long-term storage of solutions may compromise activity.[1]

Mechanism of Action: Competitive NOS Inhibition

L-NMMA functions as a competitive inhibitor by mimicking the structure of L-arginine, the natural substrate for NOS enzymes.[1] It binds to the active site of all three NOS isoforms, thereby blocking the conversion of L-arginine to L-citrulline and nitric oxide.[1][7] This broad-spectrum inhibition allows for the global suppression of NO synthesis, providing a clear window into the physiological consequences of reduced NO bioavailability.[1] The inhibition is reversible and its potency can be controlled by adjusting the concentration of L-NMMA.[7]

Caption: Mechanism of this compound action on the eNOS signaling pathway.

Quantitative Data on this compound

The efficacy of L-NMMA as a NOS inhibitor has been quantified across various experimental systems. The following tables summarize key inhibitory constants and observed physiological effects.

Table 1: Inhibition Constants (IC₅₀ and Kᵢ) for NOS Isoforms

| NOS Isoform | IC₅₀ (μM) | Kᵢ (μM) | Species | Reference |

| eNOS | 3.5 | 0.4 | Human | [5][6][8] |

| nNOS | 4.9 | 0.18 | Rat | [3][5][6][8] |

| iNOS | 6.6 | 6.0 | Rat/Mouse | [3][5][6][8] |

| NOS (unspecified) | 2.0 | - | - | [9] |

Table 2: In Vivo Effects of this compound Administration in Humans

| Parameter | Dosage / Route | Effect | Reference |

| Mean Arterial Pressure (MAP) | 3 mg/kg IV bolus | Slight increase from 85.0 to 87.5 mmHg | [10] |

| Heart Rate (HR) | 3 mg/kg IV bolus | Decrease from 69.5 to 65.2 bpm | [10] |

| Systemic Vascular Resistance | 3 mg/kg IV bolus | 16% increase 15 min post-administration | [10] |

| Cardiac Output | 3 mg/kg IV bolus | 13% reduction | [10] |

| Exhaled NO | 3 mg/kg IV bolus | 46% reduction | [10] |

| Leg Blood Flow (LBF) | 0.24 mg/dl/min intra-arterial | ~69% reduction in response to passive leg movement | [11] |

| Window of Effect | 0.24 mg/dl/min intra-arterial | Vascular effects largely return to baseline by 45-60 min post-infusion | [11] |

Experimental Protocols

This compound is versatile and can be used in in vivo, ex vivo, and in vitro experimental models. Below are detailed protocols for its application in cardiovascular research.

Caption: General experimental workflow for using L-NMMA in research.

Protocol 1: Ex Vivo Assessment of Endothelial Function using Wire Myography

This protocol details the use of L-NMMA to assess endothelium-dependent relaxation in isolated arterial segments.

-

Tissue Preparation:

-

Euthanize a rodent (e.g., Sprague-Dawley rat) via an approved method.

-

Carefully dissect the thoracic aorta and place it in cold, oxygenated (95% O₂ / 5% CO₂) Krebs-Henseleit buffer.

-

Clean the aorta of adhering fat and connective tissue and cut it into 2-3 mm rings.

-

-

Myography Setup:

-

Mount the aortic rings on the wires of a multi-wire myograph system.

-

Submerge the rings in organ baths containing Krebs-Henseleit buffer at 37°C, continuously bubbled with 95% O₂ / 5% CO₂.

-

Allow the rings to equilibrate for 60-90 minutes under a determined optimal resting tension.

-

-

Viability and Contraction:

-

Assess vessel viability by inducing contraction with a high-potassium solution (e.g., 60 mM KCl).

-

After washout and return to baseline, pre-contract the rings to approximately 80% of their maximum response using a vasoconstrictor like Phenylephrine (PE, typically 1 μM).

-

-

L-NMMA Incubation:

-

Once a stable contraction plateau is reached, incubate one set of rings with this compound (e.g., 100-300 μM) for 20-30 minutes. A parallel set of rings should be incubated with the vehicle (saline) as a control.

-

-

Endothelium-Dependent Relaxation:

-

Generate a cumulative concentration-response curve to an endothelium-dependent vasodilator, such as Acetylcholine (ACh, 1 nM to 10 μM).

-

Record the relaxation response as a percentage of the pre-contraction induced by PE.

-

-

Data Analysis:

-

Compare the ACh-induced relaxation curves in the presence and absence of L-NMMA. A rightward shift and a reduced maximal relaxation in the L-NMMA-treated group indicate that the vasodilation is NO-dependent.

-

Protocol 2: In Vivo Induction of Endothelial Dysfunction in a Rodent Model

This protocol describes the systemic administration of L-NMMA to induce a state of endothelial dysfunction in live animals.

-

Animal Preparation:

-

Use adult male rats (e.g., Wistar or Sprague-Dawley, 250-300g).

-

For acute studies, anesthetize the animal and catheterize the femoral artery and vein for blood pressure monitoring and drug administration, respectively.

-

-

L-NMMA Solution Preparation:

-

Dissolve this compound in sterile 0.9% saline to the desired concentration. Published doses for inducing hypertension range from 1 to 50 mg/kg.[12]

-

-

Administration and Monitoring:

-

Record baseline cardiovascular parameters (Mean Arterial Pressure, Heart Rate) for at least 30 minutes.

-

Administer this compound via intravenous (IV) infusion or intraperitoneal (IP) injection.[12] For IV administration, a bolus followed by a continuous infusion can be used to maintain stable NOS inhibition.

-

Continuously monitor cardiovascular parameters. L-NMMA administration is expected to cause a dose-dependent increase in blood pressure and a reflex decrease in heart rate.[13][14]

-

-

Functional Assessment:

-

Tissue Collection:

-

At the end of the experiment, tissues (e.g., aorta, heart, kidneys) can be collected for further biochemical or histological analysis.

-

Protocol 3: In Vitro Endothelial Cell Culture Model

This protocol is for studying the cellular effects of NOS inhibition in a controlled environment.

-

Cell Culture:

-

Culture primary endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), in appropriate endothelial growth medium until they reach 70-80% confluency.[15]

-

-

L-NMMA Treatment:

-

Prepare a stock solution of this compound in sterile water. A typical starting dose range for cell-based assays is 100–1000 μM.[12]

-

Pre-treat the cells with L-NMMA or vehicle control for 30-60 minutes before applying a stimulus (e.g., a shear stress stimulus, or a chemical agonist like bradykinin) to ensure robust NOS inhibition.[12]

-

-

Endpoint Measurement:

-

Following stimulation, assess downstream effects. This can include:

-

NO Production: Measure nitrite/nitrate levels in the cell culture supernatant using the Griess assay (see Protocol 4).

-

Cell Proliferation/Migration: Perform assays like scratch wound healing or cell counting. L-NMMA at 50 μM has been shown to inhibit HUVEC proliferation.[15]

-

Gene/Protein Expression: Analyze the expression of key markers related to endothelial function (e.g., eNOS, VCAM-1) using RT-qPCR or Western blotting.

-

-

Protocol 4: Measurement of Nitric Oxide Production (Griess Assay)

The Griess assay is a simple colorimetric method to indirectly measure NO production by quantifying its stable breakdown products, nitrite (NO₂⁻) and nitrate (NO₃⁻).

-

Sample Collection:

-

Collect aqueous samples (e.g., cell culture supernatant, plasma, tissue homogenates).

-

Note: Proteins can interfere with the assay. Deproteinize samples if necessary using methods like zinc sulfate precipitation or ultrafiltration.[16]

-

-

Nitrate Reduction (Optional but Recommended):

-

The Griess reagent only detects nitrite. To measure total NO production (nitrite + nitrate), nitrate in the sample must first be converted to nitrite. This is typically done using a nitrate reductase enzyme. Commercial kits provide the necessary enzyme and cofactors (e.g., NADPH).

-

-

Griess Reaction:

-

Quantification:

-

Incubate the reaction for 10-15 minutes at room temperature, protected from light.

-

Measure the absorbance of the resulting pink/magenta solution at ~540 nm using a spectrophotometer or plate reader.

-

Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

-

Conclusion

This compound is a fundamental and powerful pharmacological tool for investigating the nitric oxide pathway in the context of cardiovascular research. Its ability to reliably inhibit all NOS isoforms provides a robust method for modeling endothelial dysfunction across in vivo, ex vivo, and in vitro platforms. By understanding its mechanism of action, leveraging quantitative data, and applying detailed experimental protocols, researchers can effectively dissect the intricate roles of nitric oxide in vascular health and disease, paving the way for the identification of novel therapeutic targets.

References

- 1. crispr-casx.com [crispr-casx.com]

- 2. nitric-oxide-synthase.com [nitric-oxide-synthase.com]

- 3. selleckchem.com [selleckchem.com]

- 4. apexbt.com [apexbt.com]

- 5. L-NMMA | NOS inhibitor | Hello Bio [hellobio.com]

- 6. This compound | NOS | TargetMol [targetmol.com]

- 7. nitric-oxide-synthase.com [nitric-oxide-synthase.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. glpbio.com [glpbio.com]

- 10. Pharmacokinetic-pharmacodynamic profile of systemic nitric oxide-synthase inhibition with L-NMMA in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nitric oxide synthase inhibition with N(G)-monomethyl-L-arginine: determining the window of effect in the human vasculature - PMC [pmc.ncbi.nlm.nih.gov]

- 12. crispr-casx.com [crispr-casx.com]

- 13. Effects of the nitric oxide synthase inhibitor L-NMMA on cerebrovascular and cardiovascular responses to hypoxia and hypercapnia in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

The Intricate Dance of L-NMMA Acetate: A Preclinical Deep Dive into Pharmacokinetics and Pharmacodynamics

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals. This whitepaper delves into the core preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of L-NMMA acetate, a pivotal inhibitor of nitric oxide synthase (NOS). Through a meticulous compilation of existing data, this document aims to provide an in-depth understanding of its biological journey and mechanistic action, empowering researchers in their quest for therapeutic innovation.

L-NG-monomethyl-L-arginine (L-NMMA) acetate is a salt form of L-NMMA, a potent and competitive inhibitor of all three isoforms of nitric oxide synthase (NOS): neuronal (nNOS), inducible (iNOS), and endothelial (eNOS).[1][2] By mimicking the natural substrate L-arginine, L-NMMA effectively blocks the production of nitric oxide (NO), a critical signaling molecule involved in a vast array of physiological and pathological processes, including vasodilation, neurotransmission, and immune responses.[1][3] This inhibitory action makes L-NMMA an invaluable tool for investigating the role of the NO pathway in various disease models.

Pharmacokinetics: The Journey of L-NMMA in the Body

The pharmacokinetic profile of L-NMMA has been characterized in several preclinical and clinical studies. Intravenous administration of L-NMMA results in a rapid distribution and subsequent elimination. The following tables summarize key pharmacokinetic parameters observed in preclinical and clinical settings.

| Parameter | Value | Species/Study | Route of Administration | Reference |

| Maximum Plasma Concentration (Cmax) | 12.9 ± 3.4 µg/mL | Human | 3 mg/kg IV over 5 min | [3][4] |

| Elimination Half-life (t½) | 63.5 ± 14.5 min | Human | 3 mg/kg IV | [3][4] |

| Clearance (CL) | 12.2 ± 3.5 mL/min/kg | Human | 3 mg/kg IV | [3][4] |

Table 1: Human Pharmacokinetic Parameters of L-NMMA

Pharmacodynamics: The Biological Impact of NOS Inhibition

The pharmacodynamic effects of L-NMMA are a direct consequence of its ability to inhibit nitric oxide synthesis, leading to a range of physiological responses. These effects are dose-dependent and have been extensively studied in various preclinical models.

| Effect | Animal Model | Dose/Concentration | Key Findings | Reference |

| Inhibition of NOS isoforms | Rat (nNOS), Human (eNOS), Mouse (iNOS) | Ki: 0.18 µM (nNOS), 0.4 µM (eNOS), 6 µM (iNOS) | Potent inhibitor of all three NOS isoforms. | [5][6] |

| Inhibition of NOS | Cell-free assay | IC50: 4.1 µM (nNOS) | Demonstrates direct inhibitory activity. | [7] |

| Inhibition of NOS | General | IC50: 2 µM | Potent inhibitor of nitric oxide synthase. | [8] |

| Decreased Skeletal Muscle Contractile Function | Male Sprague-Dawley rats | 100 nM/min, 10 µM/min (during ischemia/reperfusion) | Dose-dependent decrease in contractile function. | [7] |

| Increased Vascular Resistance | Endotoxemic dogs | 10 mg/kg/h (22-hour IV infusion) | Increased systemic and pulmonary vascular resistance. | [8] |

| Decreased Oxygen Delivery | Endotoxemic dogs | 10 mg/kg/h (22-hour IV infusion) | Resulted in decreased oxygen delivery. | [8] |

| Inhibition of Choroidal Fibrosis Progression | Myopic guinea pigs | 0.02 µM/5 µL (intravitreal injection every other day for 4 weeks) | Slowed the progression of choroidal fibrosis via the NO signaling pathway. | [8] |

| Reduced Cerebral Blood Flow (CBF) | Human | 50 mg/min for 5 min (intracarotid) | Modestly decreased CBF by 20%. | [9] |

| Reduced Global CBF | Human | Systemic administration | Resting global CBF fell from 33.3 to 26.5 mL/100g/min. | [10] |

Table 2: Preclinical and Clinical Pharmacodynamic Effects of this compound

Experimental Protocols: A Closer Look at the Methodologies

The following sections detail the experimental designs of key studies that have elucidated the pharmacokinetic and pharmacodynamic properties of L-NMMA.

Pharmacokinetic Analysis in Humans

A study investigating the pharmacokinetic-pharmacodynamic profile of L-NMMA in healthy subjects involved two protocols. In the first, seven subjects received a 3 mg/kg intravenous bolus of L-NMMA over 5 minutes.[3][4] In the second protocol, eight subjects received a primed constant infusion with a 3 mg/kg loading dose over 5 minutes, followed by a continuous infusion of 50 µg/kg/min for 120 minutes.[3] Blood samples were collected at various time points to determine plasma concentrations of L-NMMA.

Quantification of L-NMMA in Plasma: Plasma levels of L-NMMA were quantified using reversed-phase high-performance liquid chromatography (RP-HPLC) with fluorescence detection.[3][11] The method involved deproteinization of plasma samples, followed by derivatization with o-phthalaldehyde and 2-mercaptoethanol.[3] This technique offers a linear detection range from 0.4 to 6 µg/mL with a low detection limit of 0.02 µg/mL.[3] Various analytical methods, including LC-MS/MS, have also been developed for the quantification of L-NMMA and other methylated arginine analogs in biological fluids.[12][13]

In Vivo Pharmacodynamic Assessment in Animal Models

-

Endotoxemic Dog Model: To evaluate the effects of L-NMMA on systemic and pulmonary hemodynamics, a 22-hour intravenous infusion of this compound at a dose of 10 mg/kg/h was administered to endotoxemic dogs.[8] This model allowed for the continuous monitoring of cardiovascular parameters in a sepsis-like condition.

-

Myopic Guinea Pig Model: The long-term effects of L-NMMA on ocular pathology were investigated in myopic guinea pigs.[8] this compound was administered via intravitreal injection at a dose of 0.02 µM/5 µL every other day for four weeks. This localized administration allowed for the assessment of its impact on the nitric oxide signaling pathway within the eye.[8]

-

Ischemia/Reperfusion Rat Model: The impact of L-NMMA on skeletal muscle function was studied in male Sprague-Dawley rats subjected to ischemia/reperfusion injury.[7] L-NMMA was administered at doses of 100 nM/min and 10 µM/min to determine its dose-dependent effects on muscle contractility.[7]

Visualizing the Mechanism: Signaling Pathways and Workflows

To better understand the mechanism of action and experimental approaches, the following diagrams have been generated using Graphviz.

Caption: L-NMMA competitively inhibits NOS, blocking NO production.

Caption: Preclinical workflow for L-NMMA PK/PD assessment.

Conclusion

This technical guide provides a consolidated overview of the preclinical pharmacokinetics and pharmacodynamics of this compound. The data clearly demonstrates its potent inhibitory effect on nitric oxide synthesis, leading to significant and measurable physiological responses. The detailed experimental protocols and visual representations of its mechanism of action offer a valuable resource for researchers in the fields of pharmacology and drug development. A thorough understanding of the PK/PD relationship of L-NMMA is crucial for the design of future studies aimed at exploring the therapeutic potential of NOS inhibition.

References

- 1. crispr-casx.com [crispr-casx.com]

- 2. nitric-oxide-synthase.com [nitric-oxide-synthase.com]

- 3. Pharmacokinetic-pharmacodynamic profile of systemic nitric oxide-synthase inhibition with L-NMMA in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scilit.com [scilit.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | NOS | TargetMol [targetmol.com]

- 7. selleckchem.com [selleckchem.com]

- 8. glpbio.com [glpbio.com]

- 9. Intracarotid infusion of the nitric oxide synthase inhibitor, L-NMMA, modestly decreases cerebral blood flow in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The effect of the nitric oxide synthase inhibitor L-NMMA on basal CBF and vasoneuronal coupling in man: a PET study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Resolution and quantification of arginine, monomethylarginine, asymmetric dimethylarginine, and symmetric dimethylarginine in plasma using HPLC with internal calibration - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantification of ADMA: analytical approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. documents.thermofisher.com [documents.thermofisher.com]

The Reversible Inhibition of Nitric Oxide Synthase by L-NMMA Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the reversible inhibition of Nitric Oxide Synthase (NOS) by the L-arginine analog, NG-monomethyl-L-arginine (L-NMMA) acetate. L-NMMA is a widely utilized tool in research and drug development for its ability to competitively inhibit all three isoforms of NOS, thereby modulating the production of nitric oxide (NO), a critical signaling molecule in numerous physiological and pathological processes.

Core Mechanism of Action: Competitive Inhibition

L-NMMA functions as a competitive inhibitor of all three NOS isoforms: neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3).[1][2] Its mechanism of action is rooted in its structural similarity to L-arginine, the natural substrate for NOS.[1] L-NMMA binds to the active site of the NOS enzyme, directly competing with L-arginine and thereby preventing the synthesis of NO and L-citrulline.[1] This inhibition is reversible, meaning that increasing the concentration of L-arginine can overcome the inhibitory effect of L-NMMA.

While primarily a competitive inhibitor, some studies suggest that L-NMMA can also act as a reaction-based inhibitor for iNOS and nNOS, but not eNOS.[3] This involves the slow, NADPH- and BH4-dependent metabolism of L-NMMA by these isoforms to form an N-hydroxy derivative, which can then lead to either the formation of L-citrulline and NO or the inactivation of the enzyme.[3]

Quantitative Inhibition Data

The inhibitory potency of L-NMMA acetate is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). These values can vary depending on the specific experimental conditions, including the source of the enzyme (species and recombinant vs. native) and the assay methodology. The following tables summarize the reported quantitative data for the inhibition of the three human NOS isoforms by L-NMMA.

Table 1: IC50 Values for L-NMMA against NOS Isoforms

| NOS Isoform | IC50 (µM) | Source |

| nNOS | 4.9 | [4] |

| nNOS | 4.1 | [5] |

| eNOS | 3.5 | [4] |

| iNOS | 6.6 | [4] |

Table 2: Ki Values for L-NMMA against NOS Isoforms

| NOS Isoform | Ki (µM) | Species | Source |

| nNOS | ~0.18 | Rat | [5][6][7] |

| eNOS | ~0.4 | Human | [6][7] |

| iNOS | ~6 | Rat/Mouse | [5][6][7] |

Signaling Pathway and Inhibition Mechanism

The following diagram illustrates the canonical nitric oxide signaling pathway and the point of inhibition by L-NMMA.

Caption: Nitric oxide signaling pathway and competitive inhibition by L-NMMA.

Experimental Protocols

Accurate determination of the inhibitory potential of L-NMMA relies on robust experimental protocols. Below are detailed methodologies for commonly used assays to measure NOS activity and its inhibition.

Measurement of NOS Activity via L-Citrulline Conversion Assay

This assay quantifies NOS activity by measuring the conversion of radiolabeled L-arginine to L-citrulline.

Materials:

-

Purified NOS enzyme or tissue/cell homogenate

-

L-[3H]arginine or L-[14C]arginine

-

Reaction Buffer: (e.g., 50 mM HEPES, pH 7.4, 1 mM DTT, 10% glycerol)

-

Cofactors: NADPH, FAD, FMN, (6R)-5,6,7,8-tetrahydrobiopterin (BH4), Calmodulin (for nNOS and eNOS)

-

This compound solutions of varying concentrations

-

Stop Buffer: (e.g., 100 mM HEPES, pH 5.5, 10 mM EDTA)

-

Dowex AG 50W-X8 resin (Na+ form)

-

Scintillation cocktail and counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, cofactors, and the desired concentration of L-NMMA or vehicle control.

-